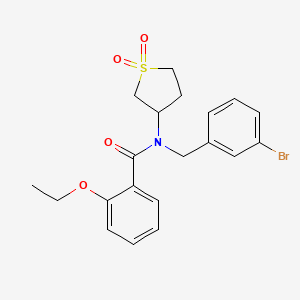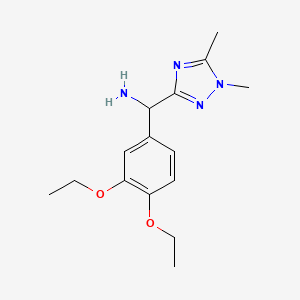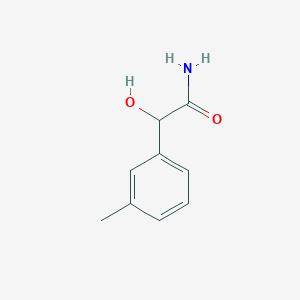![molecular formula C20H18N2O4S2 B12123435 N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide](/img/structure/B12123435.png)
N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the thiazolidinone class, characterized by a thiazolidine ring fused with other functional groups, which imparts distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide typically involves a multi-step process:
Formation of Thiazolidinone Core: The initial step involves the condensation of 2,4-dimethoxybenzaldehyde with thiosemicarbazide under acidic conditions to form a thiosemicarbazone intermediate.
Cyclization: The thiosemicarbazone undergoes cyclization in the presence of a suitable cyclizing agent, such as acetic anhydride, to form the thiazolidinone ring.
Benzamide Formation: The final step involves the reaction of the thiazolidinone derivative with 2-methylbenzoyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, introducing various substituents like halogens or nitro groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, research focuses on its therapeutic potential. Studies have indicated that it may inhibit certain enzymes or pathways involved in disease progression, making it a promising lead compound for new medications.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism by which N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide exerts its effects involves its interaction with molecular targets like enzymes or receptors. The thiazolidinone ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to therapeutic effects such as antimicrobial or anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Thiosemicarbazones: Studied for their antiviral and anticancer activities.
Benzamides: Used in various therapeutic applications, including antipsychotics and antiemetics.
Uniqueness
N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide stands out due to its combined structural features of thiazolidinone and benzamide, which confer unique chemical reactivity and biological activity. Its dual functionality allows for versatile applications in different scientific fields, making it a compound of significant interest.
Propiedades
Fórmula molecular |
C20H18N2O4S2 |
|---|---|
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
N-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methylbenzamide |
InChI |
InChI=1S/C20H18N2O4S2/c1-12-6-4-5-7-15(12)18(23)21-22-19(24)17(28-20(22)27)10-13-8-9-14(25-2)11-16(13)26-3/h4-11H,1-3H3,(H,21,23)/b17-10- |
Clave InChI |
PTALYMQBTYTZMQ-YVLHZVERSA-N |
SMILES isomérico |
CC1=CC=CC=C1C(=O)NN2C(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/SC2=S |
SMILES canónico |
CC1=CC=CC=C1C(=O)NN2C(=O)C(=CC3=C(C=C(C=C3)OC)OC)SC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-(1,3-benzothiazol-2-ylamino)-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}pyrimidine-5-carboxylate](/img/structure/B12123357.png)
![2-Chloropyrrolo[1,2-b]pyridazine](/img/structure/B12123365.png)
![3-isopropyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12123369.png)
![4-{2-[4-Methyl-5-(4-methylphenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide](/img/structure/B12123377.png)

![N-{3-[(3-chloro-4-methoxyphenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B12123382.png)

![3-cyclohexyl-6-ethyl-5-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12123392.png)
![4-methyl-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide](/img/structure/B12123396.png)
![(2-([(Cyclohexylamino)carbonyl]amino)-1,3-thiazol-4-YL)acetic acid](/img/structure/B12123410.png)



![3-m-tolyl-1H-[1,2,4]triazole](/img/structure/B12123445.png)
